molecular formula C14H19NO4 B063470 4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde CAS No. 186191-09-3

4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde

Cat. No.: B063470
CAS No.: 186191-09-3
M. Wt: 265.3 g/mol
InChI Key: PPGOJWNQUOMSLT-UHFFFAOYSA-N
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Scientific Research Applications

4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

The compound is considered hazardous and should be handled with care . It’s recommended to use personal protective equipment as required and ensure adequate ventilation when handling the compound . The compound should not be released into the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2-(morpholin-4-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-13-3-2-12(11-16)10-14(13)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGOJWNQUOMSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390650
Record name 4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186191-09-3
Record name 4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-hydroxy-4-methoxybenzaldehyde (8.56 g, 56.26 mmol) in CH3CN (50 ml) was added K2CO3 (17.1 g) with CH3CN (20 ml), followed 20 minutes later by N-(2-chloroethyl)morpholine hydrochloride (11.52 g). The reaction mixture was refluxed overnight, and then was cooled to room temperature, filtered, and the solvent was stripped to give, as an amber oil, 4-methoxy-3-[2-(4-morpholinyl)ethoxy]benzaldehyde.
Quantity
8.56 g
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reactant
Reaction Step One
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Quantity
17.1 g
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reactant
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50 mL
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solvent
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20 mL
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solvent
Reaction Step One
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11.52 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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